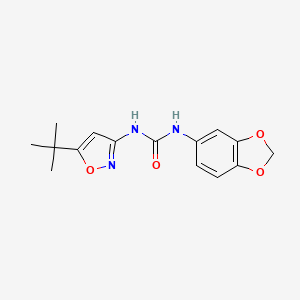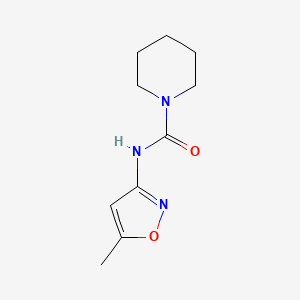
N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea, also known as BIS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIS-1 is a urea derivative that has shown promising results in various preclinical studies.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea works by inhibiting the activity of CAIX, which is involved in regulating the pH of the tumor microenvironment. By inhibiting CAIX, this compound disrupts the pH balance in cancer cells, leading to cell death. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory properties. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also has antidiabetic properties and has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea is its specificity for CAIX. This specificity makes it a promising candidate for targeted cancer therapy. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea research. One area of research is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is to develop more potent and water-soluble derivatives of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various preclinical studies. Its specificity for CAIX makes it a promising candidate for targeted cancer therapy. However, further research is needed to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea is synthesized by reacting 5-tert-butyl-3-isoxazolylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with potassium carbonate and N,N-dimethylformamide to obtain this compound. The yield of this reaction is approximately 70%, and the purity of the final product can be increased by recrystallization.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is associated with poor prognosis. This compound also has antifungal and antibacterial properties and has been studied for its potential use in treating fungal and bacterial infections.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)12-7-13(18-22-12)17-14(19)16-9-4-5-10-11(6-9)21-8-20-10/h4-7H,8H2,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSUJGFVSQMUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxobutan-2-ol](/img/structure/B5361737.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5361744.png)
![(2R*,6R*)-2-allyl-6-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5361745.png)
![(1R*,3s,6r,8S*)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5361748.png)

![methyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5361767.png)
![N-methyl-2-oxo-2-[rel-(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethanamine dihydrochloride](/img/structure/B5361779.png)
![4,5-dimethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride](/img/structure/B5361787.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5361792.png)
![3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5361805.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5361811.png)
![1-(4-methoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5361820.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5361833.png)
![4-(1-{[6-(3-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5361834.png)